2-chloro-N-pyridin-2-ylacetamide

Quality Control Procurement Analytical Chemistry

Researchers requiring a reactive chloroacetamide building block for heterocyclic scaffolds often face supply inconsistencies and stability concerns. This compound delivers: • ≥98% purity with reproducible melting point (110-115 °C) for reliable downstream synthesis. • Confirmed utility in generating anti-ulcer betaine leads equipotent to pirenzepine. • Microwave-assisted synthesis in 97% yield enables rapid library production. • Stored under inert gas at 2-8 °C, ensuring lot-to-lot consistency for procurement teams with cold-chain capability.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 5221-37-4
Cat. No. B180985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-pyridin-2-ylacetamide
CAS5221-37-4
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CCl
InChIInChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)
InChIKeyJJMRJPAPJCFDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-pyridin-2-ylacetamide Sourcing Baseline


2-Chloro-N-pyridin-2-ylacetamide (CAS 5221-37-4) is a heterocyclic chloroacetamide building block with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol . This compound features a pyridin-2-yl substituent on the amide nitrogen and a reactive α-chloroacetyl moiety, enabling its use in nucleophilic substitution reactions for the synthesis of diverse heterocyclic scaffolds [1]. Commercially available grades typically specify a minimum purity of 98% , with a reported melting point range of 110–115 °C and a calculated LogP of 1.33 , reflecting its moderate lipophilicity and suitability as a versatile intermediate in medicinal chemistry and agrochemical research programs.

High-purity heterocyclic building block suitable for multi-step synthesis
Reactive α-chloroacetyl moiety supports nucleophilic substitution and scaffold diversification
Requires cold storage under inert atmosphere for stability

2-Chloro-N-pyridin-2-ylacetamide vs. Phenyl & 3-Pyridyl Analogs


Generic substitution within the chloroacetamide class is inadvisable because small structural variations profoundly alter both physicochemical properties and reactivity profiles. Replacing the 2-pyridyl nitrogen with a phenyl ring (e.g., 2-chloro-N-phenylacetamide) significantly increases lipophilicity (LogP 1.33 vs. ~1.94) [1] and modifies solid-state thermal behavior (mp 110–115 °C vs. 136–139 °C) [2], which impacts crystallization, formulation, and chromatographic behavior. Regioisomeric substitution, such as moving the amide attachment from the pyridine 2-position to the 3-position, alters both the basicity of the heterocyclic nitrogen and its ability to participate in directed metalation or intramolecular hydrogen bonding [3]. These differences translate directly to divergent outcomes in nucleophilic substitution kinetics, downstream derivatization yields, and, ultimately, the biological or material properties of the final products.

Phenyl analog (2-chloro-N-phenylacetamide)
Target (2-Pyridyl)
Moderate lipophilicity and distinct melting behavior
Phenyl Substitute
Higher lipophilicity; altered thermal and chromatographic properties
Differences in physicochemical properties can shift reaction outcomes, work-up, and analytical behavior; direct substitution may require re-optimization.
3-Pyridyl regioisomer
Target (2-Pyridyl)
Nitrogen position enables specific metalation and hydrogen bonding
3-Pyridyl Substitute
Altered basicity and coordination may shift synthetic pathway outcomes
Regioisomeric substitution changes reactivity profiles and final scaffold properties; not a drop-in replacement.

2-Chloro-N-pyridin-2-ylacetamide Quantitative Evidence


Higher Purity vs. Phenyl Analog

Commercially sourced 2-chloro-N-pyridin-2-ylacetamide is routinely available with a guaranteed minimum purity of 98% from major vendors . In contrast, the commonly used phenyl analog 2-chloro-N-phenylacetamide is more frequently offered at 95–97% purity . This higher baseline purity specification reduces the burden of in-house purification prior to use in sensitive transformations.

Commercial Purity
Data to verify
Target
≥ 98% (GC/HPLC)
Phenyl Analog
95–97%
Higher baseline purity reduces purification burden
Vendor CoA data; verify per lot
Quality Control Procurement Analytical Chemistry

Distinct Thermal Behavior vs. Phenyl Analog

The melting point of 2-chloro-N-pyridin-2-ylacetamide is experimentally determined to be 110–115 °C . This is substantially lower than the melting point of the phenyl analog 2-chloro-N-phenylacetamide, which ranges from 136–139 °C [1]. The ~25 °C difference reflects the disruption of intermolecular packing caused by the heterocyclic pyridine nitrogen and provides a simple, non-ambiguous identity check.

Melting Point
Literature value
Target
110–115 °C
Phenyl Analog
136–139 °C
Lower melting point provides quick identity check
Reflects disrupted intermolecular packing
Physicochemical Characterization Solid-State Chemistry Formulation

Lower Lipophilicity vs. Phenyl Analog

2-Chloro-N-pyridin-2-ylacetamide exhibits a calculated LogP of 1.33 , indicating moderate lipophilicity. Its phenyl analog, 2-chloro-N-phenylacetamide, is significantly more lipophilic with a reported LogP of ~1.94 [1]. This 0.6 LogP unit difference corresponds to an approximate 4-fold difference in octanol-water partition coefficient, leading to markedly different retention times on reverse-phase HPLC and distinct extraction efficiencies during aqueous work-up.

Lipophilicity (LogP)
Reported
Target
LogP = 1.33
Phenyl Analog
LogP ≈ 1.94
Lower lipophilicity aids aqueous work-up and HPLC resolution
Calculated values; experimentally verify for specific solvent systems
Medicinal Chemistry Analytical Chemistry ADME Properties

Rapid Microwave-Assisted Synthesis

A microwave-assisted synthesis protocol provides 2-chloro-N-pyridin-2-ylacetamide in 97% isolated yield after only 5 minutes of irradiation at 300 W and 80 °C . In contrast, conventional heating methods for chloroacetamide syntheses often require extended reaction times (hours) and yield products with lower purity or require extensive purification . This rapid, high-yielding protocol demonstrates the compound's facile accessibility under mild conditions.

Microwave Synthesis
Method context
97% isolated yield
5 min, 300 W, 80 °C
Efficient protocol reduces time and solvent waste
Conventional heating yields typically 70–90%
Synthetic Methodology Green Chemistry Process Chemistry

Inert Atmosphere Storage Requirement

Manufacturers specify that 2-chloro-N-pyridin-2-ylacetamide should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain long-term stability . This requirement contrasts with the phenyl analog 2-chloro-N-phenylacetamide, which is typically stored at room temperature (15 °C or below) in a sealed, dark environment . The more stringent storage condition for the pyridinyl derivative reflects its greater susceptibility to hydrolysis or oxidative degradation, a property that must be factored into procurement planning and inventory management.

Storage Condition
Vendor guideline
Under inert gas (N₂/Ar) at 2–8 °C
Requires cold storage and inert atmosphere to prevent degradation
Phenyl analog stored at room temperature
Material Stability Storage and Handling Procurement Logistics

Anti-Ulcer Activity Equipotent to Pirenzepine

The 1-methylpiperazine derivative of 2-chloro-N-pyridin-2-ylacetamide (Compound III dimaleate VÚFB-17 103) was evaluated in a rat model of indomethacin-induced gastric lesions and found to be practically equipotent with pirenzepine, a clinically used selective M₁ muscarinic antagonist [1]. This finding demonstrates that the 2-pyridyl chloroacetamide scaffold can serve as a productive starting point for developing gastroprotective agents with distinct muscarinic receptor subtype selectivity profiles.

Derivative Anti-Ulcer Activity
Class-level inference
Derivative
Equipotent to pirenzepine
Reference
Pirenzepine (standard)
Reported derivative model response context
Rat indomethacin gastric lesion model; derivative structure differs
Gastrointestinal Pharmacology Muscarinic Receptors Lead Optimization

2-Chloro-N-pyridin-2-ylacetamide Applications


Heterocyclic Betaine and Muscarinic Ligand Synthesis

2-Chloro-N-pyridin-2-ylacetamide is a key starting material for the synthesis of heterocyclic betaines (e.g., 1-substituted 4-chloromethyl-2-oxopyrido[1,2-a]pyrimidin-5-ium-3-olates) via reaction with N-substituted 2-aminopyridines [1]. Its derivative, Compound III dimaleate, has demonstrated anti-ulcer activity equipotent to pirenzepine in a rat gastric lesion model [1], making this scaffold particularly valuable for medicinal chemistry programs targeting muscarinic acetylcholine receptors or developing novel gastroprotective agents.

Chromatographic Standard for HPLC

Due to its well-defined physicochemical properties—including a melting point of 110–115 °C and a moderate LogP of 1.33 —2-chloro-N-pyridin-2-ylacetamide serves as a useful reference standard for reverse-phase HPLC method development and validation. Its retention behavior differs markedly from more lipophilic chloroacetamides (e.g., 2-chloro-N-phenylacetamide, LogP ~1.94) [2], facilitating system suitability testing and method robustness assessments in analytical quality control laboratories.

Microwave-Assisted Synthesis for Libraries

The compound can be synthesized in 97% isolated yield using a microwave-assisted protocol requiring only 5 minutes of irradiation at 300 W and 80 °C . This highly efficient and scalable method is ideal for medicinal chemistry groups seeking to generate diverse amide libraries or for process chemists evaluating routes that minimize reaction time and energy consumption. Procurement of high-purity commercial material (≥98%) further supports these efforts by eliminating the need for pre-reaction purification.

Cold-Chain and Inert Atmosphere Storage

Unlike many common chloroacetamide building blocks, 2-chloro-N-pyridin-2-ylacetamide requires long-term storage under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability . Procurement and inventory management teams must account for these specific requirements to prevent material degradation. Organizations with established cold-chain logistics and inert-atmosphere storage capabilities are best positioned to integrate this compound into their reagent portfolio without risking experimental reproducibility due to hydrolytic or oxidative decomposition.

Application
Selection Property
Validation Focus
Muscarinic receptor ligand synthesis
2-Pyridyl chloroacetamide scaffold reactivity
Derivative muscarinic pathway model context
HPLC method development standard
Moderate lipophilicity and distinct retention
Reverse-phase retention behavior comparison
Microwave-assisted library synthesis
Rapid high-yield protocol
Reaction efficiency and yield evaluation
Procurement with cold-chain logistics
Cold-storage and inert-atmosphere stability
Material integrity after storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-pyridin-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.